1,4-Bis(4-pyridylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(pyridin-4-ylmethyl)piperazine is an organic compound with the molecular formula C16H20N4. It is a derivative of piperazine, where two pyridin-4-ylmethyl groups are attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in forming coordination polymers and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-bis(pyridin-4-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-chloromethylpyridine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 1,4-bis(pyridin-4-ylmethyl)piperazine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-bis(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metal ions such as copper, zinc, and cadmium. .
Substitution Reactions: The pyridinyl groups can participate in substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., CuI, ZnCl2, Cd(NO3)2) and auxiliary ligands (e.g., dicarboxylic acids) are commonly used. .
Substitution Reactions: Reagents such as halogenating agents or nucleophiles are used under conditions that facilitate the substitution of hydrogen atoms on the pyridine rings.
Major Products
Coordination Polymers: The major products of coordination reactions are coordination polymers with diverse structures and properties, such as luminescent materials
Substituted Derivatives: Substitution reactions yield various substituted derivatives of 1,4-bis(pyridin-4-ylmethyl)piperazine, which can have different chemical and physical properties.
Scientific Research Applications
1,4-bis(pyridin-4-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). .
Industry: It is used in the development of advanced materials with specific properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 1,4-bis(pyridin-4-ylmethyl)piperazine depends on its application:
Comparison with Similar Compounds
1,4-bis(pyridin-4-ylmethyl)piperazine can be compared with other similar compounds:
1,4-bis(2-pyridylmethyl)piperazine: This compound has pyridin-2-ylmethyl groups instead of pyridin-4-ylmethyl groups.
1,4-bis(3-pyridylmethyl)piperazine: This compound has pyridin-3-ylmethyl groups.
Conclusion
1,4-bis(pyridin-4-ylmethyl)piperazine is a versatile compound with significant applications in various fields of scientific research. Its ability to form coordination polymers and its potential biological activities make it a valuable compound for further study and development.
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1,4-bis(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-5-17-6-2-15(1)13-19-9-11-20(12-10-19)14-16-3-7-18-8-4-16/h1-8H,9-14H2 |
InChI Key |
PVAQSGXNQUFOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.